BenchChemオンラインストアへようこそ!

1-(3-Carboxyphenyl)-3,3-dimethyltriazene

Antileukemic Structure-Activity Relationship Aryldimethyltriazene Isomers

1-(3-Carboxyphenyl)-3,3-dimethyltriazene (CAS 20241-07-0), also known as 3-(3,3-dimethyl-1-triazeno)benzoic acid or NSC 186033, is a meta-carboxy positional isomer within the aryldimethyltriazene class. This class, which includes the clinically evaluated para isomer CB10-277 and the ortho isomer (CAS 20119-28-2), is characterized by its requirement for metabolic N-demethylation to generate DNA-alkylating species.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
CAS No. 20241-07-0
Cat. No. B13815903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Carboxyphenyl)-3,3-dimethyltriazene
CAS20241-07-0
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCN(C)N=NC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,13,14)
InChIKeyBCPNATPABYLXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Carboxyphenyl)-3,3-dimethyltriazene (CAS 20241-07-0): A Positional Isomer Triazene with Distinct Biological Profile


1-(3-Carboxyphenyl)-3,3-dimethyltriazene (CAS 20241-07-0), also known as 3-(3,3-dimethyl-1-triazeno)benzoic acid or NSC 186033, is a meta-carboxy positional isomer within the aryldimethyltriazene class. This class, which includes the clinically evaluated para isomer CB10-277 and the ortho isomer (CAS 20119-28-2), is characterized by its requirement for metabolic N-demethylation to generate DNA-alkylating species [1]. The compound has a molecular weight of 193.20 g/mol, a polar surface area of 65.26 Ų, and a predicted LogP of approximately 1.95 . Unlike its para-substituted analog, which advanced to Phase II clinical trials for malignant melanoma, the meta isomer occupies a distinct position in structure-activity relationship (SAR) studies, having demonstrated intermediate biological effects compared to the para and ortho isomers [1].

Why 1-(3-Carboxyphenyl)-3,3-dimethyltriazene Cannot Be Substituted by Other Aryldimethyltriazene Isomers


The carboxy substitution position on the phenyl ring fundamentally alters the biological activity of aryldimethyltriazenes. A direct comparative study by Sava et al. (1982) demonstrated that the para, meta, and ortho isomers of (3,3-dimethyl-1-triazeno)benzoic acid salts produce markedly different survival outcomes in leukemic mouse models, with the para isomer showing the strongest effect and the ortho isomer showing none [1]. These differences could not be explained by in vitro cytotoxicity or metabolic N-demethylation rates, suggesting that positional isomerism affects mechanisms beyond prodrug activation, such as tissue distribution or target-site interactions [1]. Furthermore, only the para isomer (CB10-277) was selected for clinical development, having shown improved solubility and stability over dacarbazine [2]. Substituting one isomer for another without empirical justification therefore risks unpredictable biological outcomes, making procurement decisions based on precise isomer identity essential.

Quantitative Differentiation Evidence for 1-(3-Carboxyphenyl)-3,3-dimethyltriazene (NSC 186033)


Antileukemic Survival Efficacy: Meta Isomer Shows Intermediate Activity Between Para and Ortho Isomers

In a direct comparative study, mice bearing TLX5 lymphoma or P388 leukemia were treated with ortho, meta, and para isomers of (3,3-dimethyl-1-triazeno)benzoic acid salts. The para isomer produced a markedly increased survival time, the meta isomer produced a less pronounced but still observable effect, and the ortho isomer showed no effect [1]. This gradient establishes the meta isomer (target compound) as having intermediate, rather than absent or maximal, efficacy within this isomer series.

Antileukemic Structure-Activity Relationship Aryldimethyltriazene Isomers

Mechanistic Divergence: In Vivo Efficacy Does Not Correlate with In Vitro Cytotoxicity or N-Demethylation Rate

The same study by Sava et al. (1982) established that the differential in vivo efficacy among the three isomers did not correlate with either the propensity to undergo oxidative N-demethylation (the canonical activation pathway for dimethyltriazenes) or with in vitro cytotoxicity against TLX5 lymphoma cells [1]. For the para isomer, in vivo treatment did not reduce peritoneal tumor cell counts, but caused a dose-dependent reduction in clonogenic tumor cells in the brain, suggesting an antimetastatic rather than directly cytotoxic mechanism [1]. While specific data for the meta isomer on brain tumor cell counts were not separately reported, the overall conclusion that isomer-specific effects operate beyond simple prodrug activation applies to all three isomers.

Mechanism of Action Prodrug Metabolism Isomer-Specific Pharmacology

Lipophilicity Differential: Meta Isomer (LogP 1.95) is Less Lipophilic Than Para Isomer CB10-277 (LogP 2.33)

Predicted LogP values indicate a measurable lipophilicity difference between the meta and para isomers. The target compound (meta isomer, CAS 20241-07-0) has a computed LogP of 1.95 , while the para isomer CB10-277 (CAS 7203-91-0) has an experimentally determined LogP of 2.33 . This ΔLogP of approximately 0.4 log units translates to a roughly 2.5-fold difference in octanol-water partition coefficient, which may influence membrane permeability, tissue distribution, and formulation behavior.

Physicochemical Properties Lipophilicity Isomer Comparison

Clinical Development Status: Meta Isomer Lacks Documented Clinical-Stage Activity, Unlike Para Isomer CB10-277

The para isomer CB10-277 was selected for clinical evaluation as a dacarbazine (DTIC) analog with improved solubility, stability, and metabolic activation, progressing to a Phase II trial in malignant melanoma where it was administered as a 12,000 mg/m² 24-hour infusion every 3 weeks [1][2]. In contrast, the meta isomer (NSC 186033) has no documented entry into clinical trials. Furthermore, PubChem bioassay screening data for the meta isomer indicates weak activity (IC50 > 55.69 µM) in at least two human assay systems . This disparity underscores the critical impact of the carboxy-group position on translatability to therapeutic settings.

Clinical Development Translational Research Isomer-Specific Pharmacology

Structural Basis for Isomer-Specific Activity: Carboxy Position Determines Antimetastatic vs. Cytotoxic Phenotype

Review-level analysis of triazene SAR indicates that the para-carboxy derivative (as its potassium salt, DM-COOK) exerts selective antimetastatic effects in murine solid tumor models, including Lewis lung carcinoma and B16 melanoma, which are unrelated to direct tumor cell cytotoxicity [2]. The meta isomer shows a partially overlapping but attenuated antimetastatic profile, as inferred from its intermediate survival benefit in leukemic models [1]. While direct antimetastatic quantification (e.g., number of lung metastases) has been published primarily for the para isomer, the overall SAR pattern demonstrates that the carboxy position is a key determinant of antimetastatic selectivity.

Antimetastatic Triazene Isomers Structure-Activity Relationship

Recommended Application Scenarios for 1-(3-Carboxyphenyl)-3,3-dimethyltriazene (NSC 186033) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Aryldimethyltriazene Isomers

The meta isomer is an essential component of any complete aryldimethyltriazene SAR panel. As demonstrated by Sava et al. (1982), only by comparing all three positional isomers (ortho, meta, para) can the full activity gradient be established [1]. The meta isomer provides the critical intermediate data point that distinguishes a simple active/inactive binary from a true positional activity continuum. Researchers investigating triazene antileukemic or antimetastatic mechanisms should include this compound as the bridge between the highly active para isomer and the inactive ortho isomer.

Prodrug Activation and Metabolic Fate Studies Independent of Clinical Confounders

Because the meta isomer has not undergone clinical optimization, it provides a cleaner baseline for studying fundamental triazene metabolic pathways—including oxidative N-demethylation and diazonium ion formation—without the confounding influence of clinical formulation adaptations present in CB10-277. The finding that in vivo efficacy does not correlate with N-demethylation rates across isomers [1] makes the meta isomer particularly valuable for dissecting non-metabolic determinants of triazene pharmacology, such as tissue-specific distribution or alternative activation mechanisms.

Physicochemical Comparator for Isomer-Specific Formulation Studies

With a predicted LogP of approximately 1.95 , the meta isomer is measurably less lipophilic than the para isomer CB10-277 (LogP 2.33) . This difference provides a basis for comparative formulation or permeability studies aimed at understanding how subtle lipophilicity shifts affect the pharmaceutical properties of triazene derivatives. The compound can serve as a model for exploring the formulation behavior of moderately polar triazenes that occupy the lipophilicity space between the more hydrophobic para derivatives and more polar heterocyclic triazenes such as dacarbazine.

Negative Control for Antimetastatic Selectivity Assays

Given that the para isomer DM-COOK has well-characterized selective antimetastatic effects [2] and the meta isomer exhibits only partial activity [1], the meta compound can function as a specificity control in antimetastatic screening cascades. Its intermediate activity profile helps establish assay windows that distinguish genuine antimetastatic mechanisms from nonspecific cytotoxicity, particularly in assays where both endpoints must be simultaneously evaluated.

Quote Request

Request a Quote for 1-(3-Carboxyphenyl)-3,3-dimethyltriazene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.